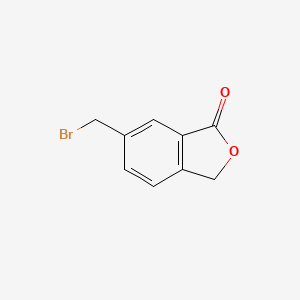

6-(Bromomethyl)isobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAMLJMWLDMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CBr)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Bromomethyl)isobenzofuran-1(3H)-one

Initial searches for the chemical properties, synthesis, and biological activity of 6-(Bromomethyl)isobenzofuran-1(3H)-one did not yield specific results for this compound. The available scientific literature and chemical databases predominantly feature data on its isomer, 6-Bromo-3H-isobenzofuran-1-one. This suggests that this compound is a less common or less extensively studied compound.

This guide will therefore focus on the available information for the closely related and well-documented isomer, 6-Bromo-3H-isobenzofuran-1-one , while clearly noting the distinction. Researchers interested in this compound may find the properties and synthesis of this isomer to be a useful reference point for further investigation.

Chemical Properties of 6-Bromo-3H-isobenzofuran-1-one

This section summarizes the known chemical and physical properties of 6-Bromo-3H-isobenzofuran-1-one.

Quantitative Data

| Property | Value | Source |

| CAS Number | 19477-73-7 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Melting Point | 99.5 °C | [1] |

| Boiling Point (Predicted) | 362.4±42.0 °C | [1] |

| Density (Predicted) | 1.742±0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Physical State | Solid (White to Off-White) | [2] |

Spectral Data

While specific spectral data files for 6-Bromo-3H-isobenzofuran-1-one were not found, a ¹H NMR spectrum description is available:

-

¹H NMR (300 MHz, CDCl₃): δ 8.05 (d, J = 1.8 Hz, 1H), 7.80 (dd, J = 8.1, 1.8 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 5.28 (s, 2H).[1]

Experimental Protocols

This section details a reported method for the synthesis of 6-Bromo-3H-isobenzofuran-1-one.

Synthesis of 6-Bromo-3H-isobenzofuran-1-one

A common synthesis route for 6-Bromo-3H-isobenzofuran-1-one involves the Sandmeyer reaction, starting from 6-aminoisobenzofuran-1(3H)-one.

Workflow for the Synthesis of 6-Bromo-3H-isobenzofuran-1-one:

Caption: Synthesis of 6-Bromo-3H-isobenzofuran-1-one.

Detailed Methodology:

-

A solution of sodium nitrite (NaNO₂, 2.2 g, 0.040 mol) in water (22 mL) is added dropwise to a suspension of 6-aminoisobenzofuran-1(3H)-one (5.0 g, 0.030 mol) in hydrobromic acid (HBr, 70 mL, 48%) while maintaining the temperature at 0 °C.[1]

-

The reaction mixture is stirred for an additional 20 minutes after the addition is complete.[1]

-

This solution is then transferred to a pre-cooled solution of copper(I) bromide (CuBr, 22 g, 0.21 mol) in HBr (48%, 23 mL).[1]

-

The resulting dark brown mixture is stirred for 20 minutes.[1]

-

Deionized water (200 mL) is added to precipitate the product.[1]

-

The orange precipitate is collected by filtration, washed with a saturated sodium bicarbonate (NaHCO₃) solution, and then extracted with ethyl acetate (3 x 20 mL).[1]

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 6-bromoisobenzofuran-1(3H)-one.[1] The reported yield for this procedure is 84%.[1]

Reactivity and Stability

Information regarding the specific reactivity and stability of 6-Bromo-3H-isobenzofuran-1-one is limited in the initial search results. General chemical principles suggest that the bromide on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a potentially useful intermediate in organic synthesis. The lactone ring may be susceptible to hydrolysis under strong acidic or basic conditions.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways were identified for 6-Bromo-3H-isobenzofuran-1-one, the broader class of isobenzofuran-1(3H)-ones has been investigated for various pharmacological properties.[3][4][5][6][7][8][9] These include:

It is plausible that 6-Bromo-3H-isobenzofuran-1-one and its isomers, including the requested this compound, could exhibit similar biological activities, though this would require experimental verification.

Logical Relationship of Isobenzofuranone Core to Biological Activity:

Caption: Potential bioactivities of the isobenzofuranone scaffold.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to a lack of available data, this document summarizes the known properties and synthesis of the closely related isomer, 6-Bromo-3H-isobenzofuran-1-one. The information presented here may serve as a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is necessary to determine the specific chemical and biological properties of this compound.

References

- 1. 6-BROMO-3 H-ISOBENZOFURAN-1-ONE | 19477-73-7 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the core biological activities of isobenzofuran-1(3H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development in this area.

Anticancer Activity

Isobenzofuran-1(3H)-one derivatives have exhibited notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, in tumor cells.[1] The antiproliferative activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various C-3 functionalized isobenzofuran-1(3H)-one derivatives against different cancer cell lines.[2][3]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | [2] |

| SF295 (Glioblastoma) | > 25 µg/mL | [2] | |

| MDA-MB435 (Melanoma) | 12.17 µg/mL | [2] | |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |

| SF295 (Glioblastoma) | 10.09 µg/mL | [2] | |

| MDA-MB435 (Melanoma) | 8.70 µg/mL | [2] | |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [2][3] |

| U937 (Lymphoma) | Moderate Activity | [2][3] | |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [2][3] |

| U937 (Lymphoma) | Moderate Activity | [2][3] | |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [2][3] |

Antimicrobial Activity

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5] The antimicrobial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The table below presents the MIC values for some 3-substituted isobenzofuran-1(3H)-one derivatives against various microbial strains.[4]

| Compound | Microorganism | Strain | MIC | Reference |

| N-(3-phthalidyl) amines (B1-B4) | Escherichia coli | ATCC 10536 | Good Activity | [4] |

| Staphylococcus aureus | ATCC 11632 | More Powerful Inhibition | [4] | |

| Candida albicans | P225 | Good Activity | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of isobenzofuran-1(3H)-one and related benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[6] The mechanism underlying this activity frequently involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Anti-inflammatory Data

The following data pertains to a benzofuran derivative, which provides insight into the potential anti-inflammatory mechanism of structurally similar isobenzofuran-1(3H)-ones.

| Compound | Assay | IC50 | Reference |

| Benzofuran derivative 5d | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 52.23 ± 0.97 µM | [6] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the synthesis and biological evaluation of isobenzofuran-1(3H)-one derivatives.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A common method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the condensation reaction between o-phthalaldehydic acid and a primary amine or other suitable nucleophile.[4][7][8]

Materials:

-

o-phthalaldehydic acid

-

Primary heterocyclic amine (or other nucleophile)

-

Methanol (or other suitable solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Thin-Layer Chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve equimolar amounts of o-phthalaldehydic acid and the primary amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[4]

-

Reflux the reaction mixture for a specified period (e.g., several hours), monitoring the progress of the reaction by TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3-substituted isobenzofuran-1(3H)-one derivative.[4]

-

Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[4]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2][9]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., K562, U937)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Isobenzofuran-1(3H)-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the isobenzofuran-1(3H)-one derivatives and incubate for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][10]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isobenzofuran-1(3H)-one derivatives

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Prepare a stock solution of the isobenzofuran-1(3H)-one derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for turbidity or use a microplate reader to measure absorbance to determine the lowest concentration that inhibits visible growth (the MIC).

Signaling Pathway Modulation

The anti-inflammatory effects of benzofuran derivatives, which are structurally related to isobenzofuran-1(3H)-ones, have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] These pathways are critical regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation and nuclear translocation of NF-κB, which then induces the expression of inflammatory genes. Certain benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling proteins such as IKKα/β, IκBα, and the p65 subunit of NF-κB.[6]

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in the inflammatory response. Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Benzofuran derivatives have been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory cascade.[6]

Conclusion

Isobenzofuran-1(3H)-one derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to guide future research and development efforts. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are critical next steps in translating their therapeutic potential into clinical applications.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imjst.org [imjst.org]

- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Bromomethyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The bromomethyl group, when attached to an aromatic ring, serves as a versatile and highly reactive functional handle in organic synthesis. Its enhanced reactivity, stemming from the stability of benzylic intermediates, makes it a cornerstone for the construction of complex molecules and a key player in the development of novel therapeutics, including targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group on an aromatic ring, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Core Concepts: The Reactivity of Benzylic Bromides

The carbon atom of the bromomethyl group attached to an aromatic ring is termed the "benzylic position." Halides at this position, such as in benzyl bromide, exhibit significantly greater reactivity in nucleophilic substitution reactions compared to their non-aromatic counterparts (e.g., primary alkyl halides). This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions through resonance.[1][2]

In an S(N)1 reaction , the rate-determining step is the formation of a carbocation intermediate. A benzylic carbocation is particularly stable because the positive charge can be delocalized over the entire aromatic system through resonance, thus lowering the activation energy for its formation.[3]

In an S(_N)2 reaction , the reaction proceeds through a single transition state. The p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, leading to a delocalization of electron density and stabilization of the transition state.[1][4]

The competition between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the substitution on the aromatic ring, the nature of the nucleophile, the solvent, and the reaction temperature.[5][6][7]

Key Reactions of the Aromatic Bromomethyl Group

The versatile reactivity of the bromomethyl group allows for a wide array of chemical transformations, broadly categorized as nucleophilic substitutions, oxidations, reductions, and organometallic formations.

Nucleophilic Substitution Reactions

This is the most common class of reactions for benzylic bromides, enabling the introduction of a wide variety of functional groups.

-

Ether Formation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides yields benzyl ethers, a common protecting group in organic synthesis.[8][9]

-

Ester Formation: Reaction with carboxylate salts produces benzyl esters.

-

Amine Alkylation: Reaction with amines leads to the formation of benzylamines.

-

Cyanide Displacement: Reaction with cyanide salts provides benzyl cyanides, which can be further hydrolyzed to phenylacetic acids or reduced to phenethylamines.

-

Thiol and Thiolate Reactions: Formation of benzyl thioethers and thiols.

Oxidation Reactions

The bromomethyl group can be oxidized to form valuable carbonyl compounds.

-

Oxidation to Aldehydes: Reagents like hexamine (in the Sommelet reaction) or pyridine N-oxide can selectively oxidize benzyl bromides to the corresponding benzaldehydes.[10][11][12]

-

Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the bromomethyl group directly to a carboxylic acid.

Reduction Reactions

The bromine atom can be replaced with a hydrogen atom, effectively converting the bromomethyl group to a methyl group.

-

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce benzyl bromides to the corresponding toluenes.[4][13][14]

Formation of Organometallic Reagents

Benzylic bromides are precursors to highly useful organometallic reagents.

-

Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent yields benzylmagnesium bromide, a powerful nucleophile for carbon-carbon bond formation.[10]

-

Cross-Coupling Reactions: Benzylic bromides can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes.[15]

Data Presentation: Quantitative Analysis of Reactivity

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.

Table 1: Kinetic Data for Solvolysis of Substituted Benzyl Bromides

The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl bromides in 80% ethanol at 25°C. This data illustrates the influence of aromatic substituents on the reaction rate.

| Substituent (X in X-C(_6)H(_4)CH(_2)Br) | Rate Constant (k) at 25°C (s |

| 4-OCH(_3) | 1.35 x 10 |

| 4-CH(_3) | 4.45 x 10 |

| H | 1.10 x 10 |

| 4-Cl | 4.40 x 10 |

| 3-CF(_3) | 1.25 x 10 |

| 4-NO(_2) | 9.00 x 10 |

Data adapted from kinetic studies on the solvolysis of substituted benzyl bromides.[1][16]

Table 2: Yields for the Oxidation of Substituted Benzyl Halides to Aldehydes

This table presents the yields of substituted benzaldehydes from the oxidation of the corresponding benzyl halides using pyridine N-oxide and silver oxide in acetonitrile.

| Substituent on Benzyl Bromide | Product | Yield (%) |

| H | Benzaldehyde | 92 |

| 4-CH(_3) | 4-Methylbenzaldehyde | 95 |

| 4-OCH(_3) | 4-Methoxybenzaldehyde | 94 |

| 4-Cl | 4-Chlorobenzaldehyde | 90 |

| 4-NO(_2) | 4-Nitrobenzaldehyde | 85 |

Data adapted from studies on the oxidation of benzylic halides.[10][17]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis - Preparation of Benzyl Phenyl Ether

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Benzyl bromide

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

-

Add benzyl bromide (1.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M NaOH solution, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzyl phenyl ether.[18][8][19]

Protocol 2: Oxidation of Benzyl Bromide to Benzaldehyde via the Sommelet Reaction

Objective: To synthesize benzaldehyde from benzyl bromide using hexamine.

Materials:

-

Benzyl bromide

-

Hexamine (Hexamethylenetetramine)

-

50% aqueous acetic acid

-

Chloroform

-

Sodium carbonate solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask, dissolve hexamine (1.1 eq) in chloroform.

-

Add benzyl bromide (1.0 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of the quaternary ammonium salt will form.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add 50% aqueous acetic acid.

-

Heat the mixture again to reflux for 2 hours to hydrolyze the intermediate.

-

After cooling, separate the chloroform layer. Wash the organic layer with water, then with a saturated sodium carbonate solution, and finally with water.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the chloroform by distillation.

-

Purify the resulting crude benzaldehyde by vacuum distillation.[11][12][20]

Protocol 3: Reduction of Benzyl Bromide to Toluene

Objective: To reduce benzyl bromide to toluene using lithium aluminum hydride.

Materials:

-

Lithium aluminum hydride (LiAlH(_4))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzyl bromide

-

Ethyl acetate

-

Dilute sulfuric acid (H(_2)SO(_4))

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure: (Caution: LiAlH(_4) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere, e.g., nitrogen or argon.)

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH(_4) (0.3 eq) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve benzyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzyl bromide solution dropwise to the stirred LiAlH(_4) suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the excess LiAlH(_4) by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then dilute H(_2)SO(_4).

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent by distillation to obtain toluene.[4][13]

Visualizations: Workflows and Logical Relationships

Factors Influencing the S(_N)1 vs. S(_N)2 Pathway for Benzylic Bromides

Caption: Factors determining the S(_N)1 versus S(_N)2 reaction pathway for benzylic bromides.

Workflow for the Design of Targeted Covalent Inhibitors

Caption: A generalized workflow for the rational design of targeted covalent inhibitors.

Multi-Step Synthesis from a Bromomethyl Aromatic Compound

Caption: Example of a multi-step synthesis starting from a bromomethyl aromatic compound.

Conclusion

The bromomethyl group on an aromatic ring is a powerful and versatile functional group in modern organic chemistry. Its enhanced reactivity, governed by the principles of benzylic stabilization, allows for a vast array of synthetic transformations. For researchers in drug discovery and development, a thorough understanding of the factors controlling the reactivity of this moiety is crucial for the rational design of synthetic routes and the development of novel therapeutics, such as targeted covalent inhibitors. This guide provides a foundational understanding, quantitative data, and practical protocols to aid in the effective utilization of bromomethyl aromatic compounds in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. certara.com [certara.com]

- 4. The product obtained by reduction of benzyl bromide with \\[{\\text{LiAl}}{{\\text{H}}_4}\\] isA) \n \n \n \n \n B) \n \n \n \n \n C) \n \n \n \n \n D) \n \n \n \n \n [vedantu.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 12. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 13. embibe.com [embibe.com]

- 14. doubtnut.com [doubtnut.com]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjpn.org [rjpn.org]

- 18. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

CAS number for 6-(Bromomethyl)isobenzofuran-1(3H)-one

An In-Depth Technical Guide on Brominated Isobenzofuranones for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of brominated isobenzofuran-1(3H)-one derivatives, a class of compounds with significant potential in drug discovery and development. It is important to clarify a potential ambiguity regarding the specific compound "6-(Bromomethyl)isobenzofuran-1(3H)-one." Extensive searches for this exact structure did not yield a specific CAS number. However, a closely related and commercially available compound, 6-Bromo-3H-isobenzofuran-1-one , has the CAS Registry Number 19477-73-7 .[1] This guide will focus on the properties and activities of 6-Bromo-3H-isobenzofuran-1-one and other relevant isobenzofuranone derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties of 6-Bromo-3H-isobenzofuran-1-one

| Property | Value | Reference |

| CAS Number | 19477-73-7 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Synonyms | 6-Bromophthalide | N/A |

Synthesis of Isobenzofuran-1(3H)-one Derivatives

The synthesis of isobenzofuran-1(3H)-ones can be achieved through various methods. A general workflow for the synthesis and subsequent biological evaluation is outlined below.

Caption: General workflow for the synthesis and biological evaluation of isobenzofuranone derivatives.

Experimental Protocols for Synthesis

1. One-Pot Conversion of o-Alkylbenzoic Acids:

This method provides an efficient one-step synthesis of isobenzofuran-1(3H)-ones.[2]

-

Reagents: o-Alkylbenzoic acid, NaBrO₃, NaHSO₃.

-

Procedure: The reaction is carried out in a two-phase system. A solution of NaBrO₃ and NaHSO₃ is used to achieve the conversion of the o-alkylbenzoic acid to the corresponding isobenzofuran-1(3H)-one.[2] The product can then be isolated and purified using standard techniques.

2. Domino Palladium-Catalyzed Synthesis:

This approach is effective for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.[3]

-

Starting Materials: o-Bromobenzyl tertiary, secondary, or primary alcohols.

-

Catalyst: A palladium-based catalyst.

-

Procedure: The reaction proceeds via a domino catalysis mechanism, which can be applied to the synthesis of biologically active molecules like n-butyl phthalide.[3]

3. Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones:

These derivatives can be synthesized from o-phthalaldehydic acid and primary heterocyclic amines.[4]

-

Starting Materials: o-Phthalaldehydic acid, primary heterocyclic amines.

-

Procedure: The reaction involves a bimolecular nucleophilic substitution, affording the 3-substituted isobenzofuran-1(3H)-one derivatives in good yield.[4] The structures are typically confirmed by spectral and analytical data.[4]

Biological Activities of Isobenzofuranone Derivatives

Isobenzofuranone derivatives have been reported to exhibit a wide spectrum of biological activities.

Antidepressant Activity

Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potential antidepressants.[5]

-

Mechanism of Action: These compounds have been shown to inhibit serotonin reuptake.[5] One derivative, compound 10a from a recent study, was found to improve depression-like behavior in mice by increasing the neurotransmitter 5-HT in the cortex.[5][6] It also enhanced the expression of synaptic-associated proteins such as BDNF and TrkB in the hippocampus.[5]

Caption: Proposed signaling pathway for the antidepressant activity of isobenzofuranone derivatives.

Antimicrobial Activity

Several isobenzofuranone derivatives have demonstrated significant antimicrobial properties.[2][4][7]

| Compound Class/Derivative | Organism | Activity | Reference |

| N-(3-phthalidyl) amines | E. coli, S. aureus, C. albicans | Inhibition | [4] |

| Various Phthalides | Gram-negative and Gram-positive bacteria | High activity | [2] |

| 3-Substituted Isobenzofuranones | E. coli, B. subtilis, S. aureus | Active | [7] |

| 3-Substituted Isobenzofuranones | Yeast-like fungi (C. albicans) | Antifungal activity | [7] |

Experimental Protocol: Antimicrobial Screening (Ditch-Plate Technique) [4]

-

Media: Mueller-Hinton Agar is used as the culture medium.

-

Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds.

-

Procedure: The synthesized compounds are screened in vitro for their antibacterial activity against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria, and for antifungal activity against fungi like Candida albicans.[4] The activity is determined by observing the inhibition of microbial growth.

Antiproliferative and Cytotoxic Activity

C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[8]

| Cell Line | Effect | Reference |

| U937 (lymphoma) | Inhibition of cell viability | [8] |

| K562 (myeloid leukemia) | Inhibition of cell viability | [8] |

Experimental Protocol: MTT Cytotoxicity Assay [8]

-

Cell Lines: Human cancer cell lines such as U937 and K562 are used.

-

Procedure: The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the level of cell viability. Some derivatives have shown biological activity superior to the commercial drug etoposide (VP16).[8]

Antidiabetic Activity

A library of isobenzofuranone derivatives synthesized via the Suzuki-Miyaura cross-coupling approach has been identified as promising antidiabetic agents.[9]

| Enzyme Target | Inhibition | Key Finding | Reference |

| α-Glucosidase | Potent inhibition | Compound 3d (IC₅₀ = 6.82 ± 0.02 μM) was ~127-fold more potent than acarbose. | [9] |

| α-Amylase | Strong inhibition | Compound 3g showed ~11-fold higher inhibition than acarbose. | [9] |

Other Biological Activities

-

Antioxidant Activity: Isobenzofuranone derivatives isolated from fungi have shown potent antioxidant activity in DPPH radical-scavenging assays.[10]

-

Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds showing concentration-dependent inhibition.[11]

-

Neuroprotective Effects: A protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone against hydrogen peroxide-induced damage in PC12 cells has been reported.[6] Additionally, isobenzofuran-1(3H)-one derivatives have been discovered as selective TREK-1 inhibitors with neuroprotective effects.[12]

Conclusion

Brominated isobenzofuranones and their derivatives represent a versatile class of compounds with a broad range of promising biological activities. Their potential as antidepressants, antimicrobial agents, and antiproliferative compounds makes them attractive candidates for further investigation in drug discovery and development. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. imjst.org [imjst.org]

- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents [ouci.dntb.gov.ua]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Substituted Isobenzofuranones: A Technical Guide to Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a significant class of heterocyclic compounds characterized by a γ-lactone ring fused to a benzene ring. This scaffold is present in numerous natural products derived from plants and fungi and has garnered substantial interest in medicinal chemistry due to its diverse range of biological activities.[1][2][3] The versatility of the isobenzofuranone core allows for substitutions at various positions, leading to a vast library of derivatives with tunable pharmacological properties. These properties include antiproliferative, antimicrobial, antioxidant, and enzyme-inhibitory effects, making them promising candidates for drug discovery and development.[2][3][4] This guide provides an in-depth overview of the current research applications of substituted isobenzofuranones, focusing on their synthesis, biological evaluation, and therapeutic potential, supported by quantitative data and detailed experimental protocols.

Core Research Applications

The structural features of substituted isobenzofuranones make them versatile pharmacophores. Key areas of research include their application as anticancer, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors.

Antiproliferative and Cytotoxic Activity

A significant area of investigation for isobenzofuranone derivatives is their potential as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines.

Key Findings:

-

C-3 functionalized isobenzofuranones have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]

-

Specifically, compounds 16 and 18 (phenol derivatives) exhibited strong inhibitory activity against K562 cells, with IC50 values of 2.79 µM and 1.71 µM, respectively, which is more potent than the commercial anticancer drug etoposide (VP16) (IC50 7.06 µM for K562).[2]

-

Isobenzofuranones designed from anacardic acids, major phenolic lipids from cashew nut-shells, have also been synthesized and evaluated for cytotoxicity.[5] One such derivative exhibited a significant antiproliferative effect against HL-60 leukemia cells.[5]

-

The mechanism of action for some of these cytotoxic compounds involves DNA damage, leading to the induction of apoptosis or necrosis.[5] For instance, some benzofuran-isatin conjugates have been shown to provoke apoptosis by inhibiting the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP.[6]

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of isobenzofuranone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Caption: Workflow for determining the IC50 of compounds using the MTT assay.

Apoptosis Induction Pathway

Certain isobenzofuranone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). This is often achieved by modulating the expression of key regulatory proteins.

Caption: Simplified pathway of apoptosis induction by isobenzofuranones.

Antimicrobial Activity

Substituted isobenzofuranones have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Key Findings:

-

Derivatives synthesized from the reaction of o-phthalaldehydic acid and primary heterocyclic amines showed good activity against bacterial strains like E. coli and S. aureus, as well as the yeast-like fungus C. albicans.[1]

-

Naturally occurring isobenzofuranones isolated from the kiwi endophytic fungus Paraphaeosphaeria sporulosa exhibited antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwi canker disease, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL.[7]

-

A new isobenzofuranone derivative isolated from Chaenomeles sinensis showed prominent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC90 value of 53.7 ± 4.5 mg·L⁻¹, comparable to the control antibiotic levofloxacin.[8]

Antioxidant Activity

Many isobenzofuranone derivatives, particularly those of natural origin, possess potent antioxidant properties, which are crucial for combating oxidative stress.

Key Findings:

-

Isobenzofuranones isolated from fungi have demonstrated significant radical-scavenging activity.[3][9] For example, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from Cephalosporium sp., showed an EC50 value of 10 µM in a DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay.[3][10]

-

Another compound, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), from the marine fungus Epicoccum sp., was found to be a potent antioxidant, showing 95% DPPH radical scavenging at 25 µg/mL.[9]

Principle of DPPH Antioxidant Assay

The DPPH assay is a common method to evaluate the antioxidant capacity of compounds. The diagram below explains its basic principle.

Caption: Principle of the DPPH radical-scavenging assay.

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as a promising starting point for the development of specific enzyme inhibitors.

Key Findings:

-

Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Phthalaldehydic acid and its derivatives were found to be potent inhibitors, with a mechanism that may involve interaction with the copper atoms in the enzyme's active site, similar to the known inhibitor kojic acid.[11][12]

-

Perforin Inhibition: Aryl-substituted isobenzofuran-1(3H)-ones have been identified as potent inhibitors of perforin, a key protein used by cytotoxic T lymphocytes and natural killer (NK) cells to kill target cells.[13][14] This makes them potential candidates for focused immunosuppressive therapies in autoimmune diseases or transplant rejection.[13]

Logical Relationship: Enzyme Inhibition Mechanisms

Isobenzofuranones can act through different mechanisms to inhibit enzyme activity. The diagram below contrasts two common types of reversible inhibition.

Caption: Comparison of competitive and non-competitive enzyme inhibition.

Quantitative Data Summary

The following tables summarize the biological activities of selected substituted isobenzofuranones reported in the literature.

Table 1: Antiproliferative/Cytotoxic Activity

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenolic Derivative 16 | K562 (Myeloid Leukemia) | IC50 | 2.79 µM | [2] |

| Phenolic Derivative 18 | K562 (Myeloid Leukemia) | IC50 | 1.71 µM | [2] |

| Etoposide (Control) | K562 (Myeloid Leukemia) | IC50 | 7.06 µM | [2] |

| Anacardic Acid Derivative 9 | HL-60 (Leukemia) | IC50 | 3.24 µg/mL | [2] |

| Anacardic Acid Derivative 9 | SF295 (Glioblastoma) | IC50 | 10.09 µg/mL | [2] |

| Anacardic Acid Derivative 9 | MDA-MB435 (Melanoma) | IC50 | 8.70 µg/mL | [2] |

| Isobenzofuran analog of sclerophytin A | KB3 (Nasopharyngeal Carcinoma) | IC50 | 30 µM |[15] |

Table 2: Antimicrobial Activity

| Compound/Derivative | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Sporulactone A | P. syringae pv. actinidiae | MIC | 25 µg/mL | [7] |

| Sporulactone B | P. syringae pv. actinidiae | MIC | 50 µg/mL | [7] |

| 2,2-dimethyl-5-(2-oxopropyl)... | MRSA | MIC90 | 53.7 ± 4.5 mg·L⁻¹ | [8] |

| Levofloxacin (Control) | MRSA | MIC90 | 50.2 ± 4.2 mg·L⁻¹ | [8] |

| N-(3-phthalidyl) amines | S. aureus, E. coli, C. albicans | Inhibition | Active at 5mg/ml |[1] |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | DPPH Scavenging | EC50 | 10 µM | [3][10] |

| 4,5,6-trihydroxy-7-methylphthalide | DPPH Scavenging | EC50 | 5 µM | [3][10] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | DPPH Scavenging | EC50 | 7 µM | [3][10] |

| 4,5,6-trihydroxy-7-methylphthalide (epicoccone) | DPPH Scavenging | Inhibition | 95% at 25 µg/mL |[9] |

Detailed Experimental Protocols

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

This protocol describes a general method for synthesizing C-3 substituted isobenzofuranones via the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[2]

Materials:

-

Phthalaldehydic acid

-

1,3-dicarbonyl compound (e.g., dimedone, cyclohexane-1,3-dione)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent (e.g., Dichloromethane - CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

To a solution of phthalaldehydic acid (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in CH2Cl2 (10 mL), add DBU (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired C-3 functionalized isobenzofuranone.

-

Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[4]

MTT Cytotoxicity Assay

This protocol outlines the steps for determining the in vitro cytotoxicity of compounds against cancer cell lines.[2][4]

Materials:

-

Human cancer cell lines (e.g., K562, U937)

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Test compounds (isobenzofuranones) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of approximately 3 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. The final concentration of DMSO should not exceed 1%. Include a positive control (e.g., etoposide) and a negative control (vehicle only).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3 hours.

-

Formazan Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

DPPH Radical-Scavenging Assay

This protocol describes a method for evaluating the antioxidant activity of isobenzofuranones.[3]

Materials:

-

DPPH (1,1-diphenyl-2-picryhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compounds dissolved in methanol at various concentrations

-

Positive control (e.g., Ascorbic acid)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to 100 µL of the DPPH solution.

-

Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

-

EC50 Determination: Plot the scavenging percentage against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

Substituted isobenzofuranones represent a highly valuable and versatile class of compounds with a wide spectrum of demonstrated biological activities. Their potential as antiproliferative, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors, positions them as strong candidates for further investigation in drug discovery programs. The accessibility of synthetic routes allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[16] Future research should focus on elucidating the precise molecular mechanisms of action, exploring novel substitutions to enhance bioactivity, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and other therapeutic areas.

References

- 1. imjst.org [imjst.org]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isobenzofuranones and isocoumarins from kiwi endophytic fungus Paraphaeosphaeria sporulosa and their antibacterial activity against Pseudomonas syringae pv. actinidiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isobenzofuran analog of sclerophytin A (8b) small molecule | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

Methodological & Application

The Versatile Intermediate: 6-(Bromomethyl)isobenzofuran-1(3H)-one in Synthetic Chemistry and Drug Discovery

For researchers, scientists, and professionals in drug development, 6-(Bromomethyl)isobenzofuran-1(3H)-one emerges as a pivotal synthetic intermediate. Its unique structure, featuring a reactive bromomethyl group appended to the isobenzofuranone core, provides a versatile handle for the synthesis of a diverse array of functionalized molecules with significant potential in medicinal chemistry.

The isobenzofuran-1(3H)-one scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromomethyl group at the 6-position enhances its utility as a building block, allowing for facile derivatization through nucleophilic substitution reactions. This enables the exploration of a broad chemical space and the generation of compound libraries for screening and lead optimization in drug discovery programs.

Synthetic Applications and Versatility

The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of various functional groups at the 6-position, profoundly influencing the physicochemical and biological properties of the resulting molecules.

Key transformations involving this intermediate include:

-

Synthesis of 6-Aminomethyl Derivatives: Reaction with primary or secondary amines provides access to a variety of 6-(aminomethyl)isobenzofuran-1(3H)-ones. These derivatives are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in pharmacologically active compounds.

-

Synthesis of 6-Alkoxymethyl and 6-Aryloxymethyl Derivatives: Alkoxides and phenoxides can displace the bromide to yield the corresponding ether derivatives. This modification can modulate the lipophilicity and metabolic stability of the parent molecule.

-

Synthesis of 6-Thioalkylmethyl and 6-Thioarylmethyl Derivatives: Thiolates readily react to form thioethers, introducing sulfur-containing moieties that can participate in various biological interactions.

-

Carbon-Carbon Bond Formation: The bromomethyl group can react with carbanions and other carbon nucleophiles to extend the carbon skeleton, allowing for the construction of more complex molecular architectures.

The workflow for the utilization of this compound as a synthetic intermediate is depicted below:

Caption: Synthetic workflow using this compound.

Application in Drug Discovery: Targeting Monoamine Oxidase

A significant application of this compound is in the synthesis of novel inhibitors of monoamine oxidases (MAOs). MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

For instance, 3,6-disubstituted isobenzofuran-1(3H)-ones have been designed and synthesized as potent and selective MAO-B inhibitors. In these molecules, the substituent at the 6-position, introduced via the bromomethyl intermediate, plays a critical role in modulating the inhibitory activity and selectivity.

The general synthetic approach to these inhibitors involves the reaction of this compound with a suitable nucleophile, such as (R)-3-hydroxypyrrolidine, to introduce a key pharmacophoric feature. The resulting intermediate can be further modified at the 3-position to optimize its binding to the MAO enzyme.

The potential mechanism of action for the resulting MAO inhibitors can be visualized as follows:

Caption: Mechanism of action of MAO inhibitors.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary or not widely published in readily accessible literature, a general procedure for the nucleophilic substitution reaction can be outlined as follows.

General Protocol for the Synthesis of 6-Substituted Isobenzofuran-1(3H)-one Derivatives:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the desired nucleophile (1.0-1.5 eq).

-

Base: In the case of amine, alcohol, or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5-2.0 eq) is added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted derivative.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagents and Conditions | Product | Yield (%) |

| Pyrrolidine | K₂CO₃, CH₃CN, reflux | 6-(Pyrrolidin-1-ylmethyl)isobenzofuran-1(3H)-one | Data not available |

| Phenol | K₂CO₃, DMF, 80 °C | 6-(Phenoxymethyl)isobenzofuran-1(3H)-one | Data not available |

| Thiophenol | Et₃N, THF, rt | 6-(Phenylthiomethyl)isobenzofuran-1(3H)-one | Data not available |

Note: The yields for these specific reactions are not publicly available and would require experimental determination.

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its ability to undergo a variety of nucleophilic substitution reactions allows for the creation of diverse molecular libraries. The successful application of this intermediate in the synthesis of potent MAO inhibitors highlights its significance in drug discovery and underscores the potential for the development of new and improved treatments for neurological disorders. Further exploration of the reactivity of this intermediate is likely to open up new avenues for the synthesis of complex and biologically active molecules.

Application Note: Preparation of Ethers from 6-(Bromomethyl)isobenzofuran-1(3H)-one and Alcohols

AN-CHEM-024

For Research Use Only.

Abstract

This application note details a robust and versatile protocol for the synthesis of a series of 6-(alkoxymethyl)isobenzofuran-1(3H)-one derivatives. The method is based on the Williamson ether synthesis, reacting 6-(bromomethyl)isobenzofuran-1(3H)-one with various primary, secondary, and tertiary alcohols. The isobenzofuran-1(3H)-one core is a privileged scaffold found in numerous biologically active compounds.[1][2] This protocol provides a reliable means for researchers to generate diverse libraries of ether-linked derivatives for applications in medicinal chemistry and drug development. The reaction proceeds via an SN2 mechanism, utilizing sodium hydride to generate the requisite alkoxide nucleophile in situ.[3] Yields are generally good to excellent for primary and secondary alcohols, with expected moderation for sterically hindered tertiary alcohols.

General Reaction Scheme

The synthesis follows the general pathway of the Williamson ether synthesis, where an alcohol is first deprotonated by a strong base (sodium hydride) to form a potent alkoxide nucleophile. This nucleophile then displaces the bromide from the benzylic position of this compound in an SN2 reaction to form the desired ether product.[4][5] The benzylic nature of the bromide makes it an excellent electrophile for this transformation.[6][7][8]

Caption: General reaction for ether synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-(alkoxymethyl)isobenzofuran-1(3H)-ones.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol) (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and anhydrous DMF (approx. 0.2 M relative to the bromide).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

-

Add the solution of the bromide dropwise to the stirred alkoxide solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers and extract the aqueous phase with EtOAc (3x).

-

Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired ether product.[9]

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[10]

-

This compound is a benzylic bromide and should be considered a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE).

-

DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

References

- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Application of 6-(Bromomethyl)isobenzofuran-1(3H)-one in the Synthesis of Novel Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-(bromomethyl)isobenzofuran-1(3H)-one as a key intermediate in the synthesis of novel Monoamine Oxidase (MAO) inhibitors. The focus is on the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones, which have shown promise as potent and selective inhibitors of MAO-B, an important therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]

Introduction to Monoamine Oxidase Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2][3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][4] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[1] Isobenzofuran-1(3H)-one derivatives have emerged as a promising class of MAO inhibitors.[1]

Synthetic Strategy and Application

The core of the synthetic strategy involves the functionalization of the 6-(bromomethyl) group of the isobenzofuran-1(3H)-one scaffold. This is typically achieved through nucleophilic substitution reactions with various amines to introduce diverse functionalities at the 6-position. Further modifications at the 3-position can also be performed to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.

A notable example from recent research is the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones where the 6-position is functionalized with moieties such as (R)-3-hydroxypyrrolidine.[1] These compounds have demonstrated potent and selective inhibition of MAO-B.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivatives (A General Procedure)

This protocol describes a general method for the synthesis of 6-substituted isobenzofuran-1(3H)-one derivatives starting from this compound.

Materials:

-

This compound

-

(R)-3-hydroxypyrrolidine (or other desired amine)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add (R)-3-hydroxypyrrolidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MAO Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Synthesized inhibitor compounds

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer (pH 7.4)

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of MAO-A and MAO-B enzymes in phosphate buffer. Prepare serial dilutions of the synthesized inhibitor compounds and reference inhibitors.

-

Assay Reaction: In a 96-well plate, add the enzyme solution and the inhibitor solution at various concentrations. Pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Measurement: Measure the rate of product formation over time using a plate reader. The product of the kynuramine reaction (4-hydroxyquinoline) is fluorescent, while the product of the benzylamine reaction can be detected by spectrophotometry.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: In Vitro MAO-B Inhibitory Activity of Selected 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives [1]

| Compound | R¹ (at 3-position) | R² (at 6-position) | MAO-B IC₅₀ (μM) |

| 6c | 4'-fluorobenzyl | (R)-3-hydroxypyrrolidine | 0.35 |

| 6m | 3',4'-difluorobenzyl | (R)-3-hydroxypyrrolidine | 0.32 |

Visualizations

Synthetic Pathway

Caption: General synthetic route to 6-substituted isobenzofuran-1(3H)-one MAO inhibitors.

MAO-B Inhibition and Dopamine Metabolism

Caption: Inhibition of MAO-B by isobenzofuranone derivatives increases dopamine levels.

References

- 1. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Experimental Protocol for Williamson Ether Synthesis: Preparation of Benzyl Ethyl Ether from Benzyl Bromide

Abstract

This document provides a detailed experimental protocol for the synthesis of benzyl ethyl ether via the Williamson ether synthesis. The procedure involves the reaction of benzyl bromide with sodium ethoxide, formed in situ from the reaction of sodium hydride with ethanol. This method is a classic example of an SN2 reaction and is widely applicable in organic synthesis for the preparation of unsymmetrical ethers. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target ether.

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, displacing a halide from a primary alkyl halide.[1][2] Benzylic halides, such as benzyl bromide, are excellent substrates for this reaction due to the stability of the transition state and their primary nature, which minimizes competing elimination reactions.[3]

This protocol details the synthesis of benzyl ethyl ether, a common fragrance and flavoring agent, by reacting benzyl bromide with sodium ethoxide. The ethoxide is conveniently generated in situ by the deprotonation of ethanol using a strong base like sodium hydride.[4] This method is efficient and generally provides good to high yields of the desired ether.[1]

Reaction and Mechanism

The overall reaction is as follows:

C₆H₅CH₂Br + C₂H₅OH + NaH → C₆H₅CH₂OCH₂CH₃ + NaBr + H₂

The reaction proceeds in two main steps:

-

Deprotonation of the alcohol: Ethanol is deprotonated by sodium hydride to form the sodium ethoxide nucleophile.

-

Nucleophilic substitution: The ethoxide ion attacks the benzylic carbon of benzyl bromide in an SN2 fashion, displacing the bromide ion to form the ether product.

Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| Benzyl bromide | Round-bottom flask |

| Anhydrous ethanol | Magnetic stirrer and stir bar |

| Sodium hydride (60% dispersion in mineral oil) | Reflux condenser |

| Diethyl ether | Heating mantle |

| Saturated aqueous sodium bicarbonate solution | Separatory funnel |

| Saturated aqueous sodium chloride solution (brine) | Rotary evaporator |

| Anhydrous magnesium sulfate or sodium sulfate | Beakers, graduated cylinders, pipettes |

| Thin-layer chromatography (TLC) plates and chamber |

Procedure

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 20 mL). To this, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 equivalents) in small portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

-

Reaction with Benzyl Bromide: To the freshly prepared solution of sodium ethoxide, add benzyl bromide (e.g., 1.0 equivalent) dropwise at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (the boiling point of ethanol is approximately 78 °C). The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[1]

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. The crude product can be purified by fractional distillation or column chromatography on silica gel to obtain pure benzyl ethyl ether.

Data Presentation

Reaction Parameters and Yields

| Parameter | Value | Reference |

| Typical Yield | 50-95% | [1] |

| Reaction Temperature | 50-100 °C | [1] |

| Reaction Time | 1-8 hours | [1] |

Physicochemical and Spectroscopic Data of Benzyl Ethyl Ether

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 185 °C | |